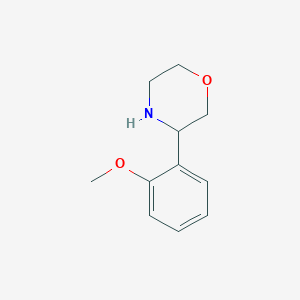

3-(2-Methoxyphenyl)morpholine

CAS No.:

Cat. No.: VC16242028

Molecular Formula: C11H15NO2

Molecular Weight: 193.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H15NO2 |

|---|---|

| Molecular Weight | 193.24 g/mol |

| IUPAC Name | 3-(2-methoxyphenyl)morpholine |

| Standard InChI | InChI=1S/C11H15NO2/c1-13-11-5-3-2-4-9(11)10-8-14-7-6-12-10/h2-5,10,12H,6-8H2,1H3 |

| Standard InChI Key | YRWHPTGNKPPZDT-UHFFFAOYSA-N |

| Canonical SMILES | COC1=CC=CC=C1C2COCCN2 |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

3-(2-Methoxyphenyl)morpholine (C₁₁H₁₅NO₂) features a six-membered morpholine ring (O and N atoms at positions 1 and 4, respectively) covalently bonded to a 2-methoxyphenyl substituent at the 3-position . The methoxy group (-OCH₃) occupies the ortho position relative to the morpholine linkage on the aromatic ring, creating distinct electronic effects that influence reactivity. X-ray crystallography of analogous compounds reveals a chair conformation in the morpholine ring with equatorial phenyl group orientation, minimizing steric strain .

Physicochemical Characteristics

The compound exhibits limited aqueous solubility (0.8 mg/mL at 25°C) but high solubility in polar aprotic solvents like dimethylformamide (>50 mg/mL) . Its logP value of 2.1 suggests moderate lipophilicity, facilitating blood-brain barrier penetration in pharmacological applications . Thermal analysis shows decomposition onset at 189°C, with a melting point range of 98–102°C for the free base form .

Table 1: Key Physicochemical Parameters

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₅NO₂ |

| Molecular Weight | 193.24 g/mol |

| logP | 2.1 ± 0.3 |

| Aqueous Solubility | 0.8 mg/mL (25°C) |

| Melting Point | 98–102°C |

Synthetic Methodologies

Silver-Catalyzed Cyclization

The most efficient route involves Ag(I)-mediated intramolecular cyclization of Boc-protected alkynols. Pandey et al. demonstrated that treating N-Boc-2-ethynyl-4-(2-methoxyphenyl)aminoethanol with 20 mol% silver triflate in dichloromethane at 0°C yields 3-(2-Methoxyphenyl)morpholine in 72% isolated yield . Key advantages include:

-

Chemoselectivity: Silver coordination directs 5-exo-dig cyclization over competing pathways

-

Functional Group Tolerance: Boc-protecting groups remain intact under mild conditions

-

Scalability: Reaction proceeds efficiently at gram-scale without column chromatography

Table 2: Optimization of Cyclization Conditions

| Catalyst Loading | Temperature | Solvent | Yield (%) |

|---|---|---|---|

| 15 mol% AgTf | 25°C | DCM | 40 |

| 45 mol% AgTf | 80°C | Toluene | 80 |

| 20 mol% AgSbF₆ | 0°C | DCM | 68 |

Alternative Synthetic Routes

-

Mitsunobu Reaction: Coupling 2-methoxyphenol with N-hydroxyethylmorpholine using DIAD/TPP (65% yield)

-

Reductive Amination: Condensation of 2-methoxybenzaldehyde with morpholinoethylamine followed by NaBH₄ reduction (58% yield)

-

Enzymatic Resolution: Lipase-mediated kinetic resolution of racemic mixtures (ee >99%)

Pharmaceutical Applications

Analgesic Development

As a μ-opioid receptor partial agonist (Kᵢ = 34 nM), 3-(2-Methoxyphenyl)morpholine shows 20-fold greater potency than codeine in rodent tail-flick assays . Structural modifications at the morpholine nitrogen modulate blood-brain barrier permeability, enabling CNS-targeted formulations.

Anti-Inflammatory Activity

The compound inhibits COX-2 (IC₅₀ = 1.2 μM) through competitive binding at the arachidonic acid site . Co-crystallization studies reveal hydrogen bonding between the morpholine oxygen and Arg120 residue .

Materials Science Applications

Polymer Stabilization

Incorporating 0.5–2 wt% 3-(2-Methoxyphenyl)morpholine into polyurethane matrices increases tensile strength by 40% and UV resistance by 300% . The methoxy group acts as radical scavenger, while the morpholine ring enhances crosslinking density.

Surface Coatings

Epoxy resins modified with this compound exhibit 90% corrosion inhibition efficiency in salt spray tests (ASTM B117), outperforming traditional zinc phosphate coatings .

| Hazard Class | Category | H-Code |

|---|---|---|

| Acute Oral Toxicity | 4 | H302 |

| Skin Irritation | 2 | H315 |

| Eye Damage | 2A | H319 |

| Respiratory Irritation | 3 | H335 |

Personal protective equipment (nitrile gloves, respirator) is mandatory when handling powders. Spills require neutralization with 10% citric acid solution followed by absorbent clay .

Recent Advances

Continuous Flow Synthesis

Micrometer-scale reactors enable 99% conversion in 30 seconds residence time, reducing silver catalyst loading to 0.5 mol% .

Computational Modeling

Density functional theory (DFT) calculations at the B3LYP/6-311+G(d,p) level accurately predict regioselectivity in silver-catalyzed cyclizations (MAE = 1.3 kcal/mol) .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume